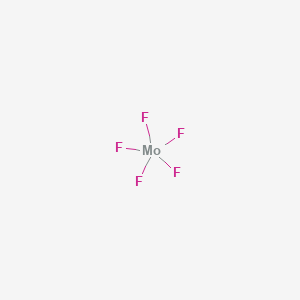

Molybdenum pentafluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molybdenum pentafluoride (MoF5) is a chemical compound that is widely used in scientific research applications. It is a white solid that is highly reactive and often used as a catalyst in organic synthesis reactions. MoF5 is also used in the production of other chemicals and materials due to its unique properties.

科学研究应用

Complex Formation and Electrical Conductivity

Molybdenum pentafluoride (MoF5) exhibits unique properties in complex formation and electrical conductivity. Studies have shown that MoF5 can form complex compounds with alkali metal fluorides, such as MIMoF6, where M represents K, Rb, and Cs. These findings indicate MoF5's tendency for coordination of the fluoride ion by molybdenum (V), as evidenced by its electrical conductivity in liquid form and its reactivity in complex formation (Opalovskii & Khaldoyanidi, 1973).

Oxidation and Acetonitrile Complex Formation

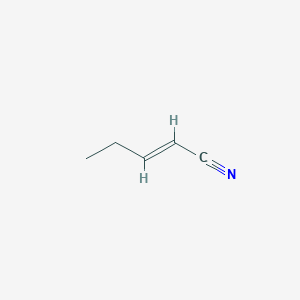

Research has demonstrated that MoF5, along with tungsten hexafluorides, can oxidize molybdenum and tungsten metal powders in the presence of acetonitrile to form 1:1 pentafluoride, acetonitrile complexes. The infrared (IR) spectra of these complexes are consistent with a specific symmetry, indicating a stable structure at room temperature (Bao & Winfield, 1990).

Preparation and Complexes with Other Compounds

MoF5 can be prepared through the reaction of molybdenum hexafluoride with molybdenum. It forms various adducts with different compounds such as acetonitrile and pyridine. Moreover, MoF5 shows reactivity in forming 1:1 adducts with ammonia, dimethyl ether, and dimethyl sulfide, highlighting its versatility in chemical reactions (Mercer et al., 1969).

Quantum Chemical Study of MoF5

The structure of MoF5 has been extensively studied using quantum chemical methods. These studies revealed the existence of MoF5 in various configurations, including monomers and cyclic trimers in liquid and gaseous phases, and tetramers in the crystalline state. The calculated geometrical parameters and stability data align well with experimental findings, offering insights into its chemical behavior (Voit et al., 1999).

Magnetic Properties

The magnetic properties of MoF5 have been investigated, revealing its antiferromagnetic interaction within certain molecular groups. The magnetic susceptibility of solid MoF5 is well-described by specific models, and the behavior of liquid MoF5 follows the Curie-Weiss Law, offering valuable information on its magnetic behavior across different states (Vasil'ev et al., 1969).

Comprehensive Study of MoF5

A thorough study on MoF5 has been conducted to address the inconsistencies and gaps in its previously known properties. This comprehensive research included redetermination of its crystal structure, reevaluation of its IR, Raman, and UV–Vis spectrum, and examination of its density and magnetic properties. The findings contribute to a deeper understanding of MoF5's properties and behavior under various conditions (Stene et al., 2018).

属性

CAS 编号 |

13819-84-6 |

|---|---|

产品名称 |

Molybdenum pentafluoride |

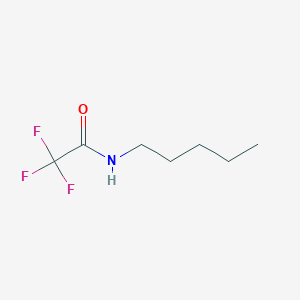

分子式 |

F5Mo |

分子量 |

190.9 g/mol |

IUPAC 名称 |

pentafluoromolybdenum |

InChI |

InChI=1S/5FH.Mo/h5*1H;/q;;;;;+5/p-5 |

InChI 键 |

NBJFDNVXVFBQDX-UHFFFAOYSA-I |

SMILES |

F[Mo](F)(F)(F)F |

规范 SMILES |

F[Mo](F)(F)(F)F |

其他 CAS 编号 |

13819-84-6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)

![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)

![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)